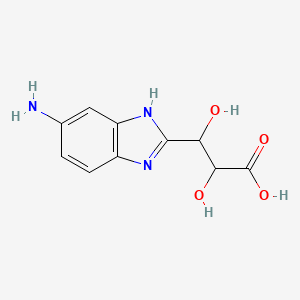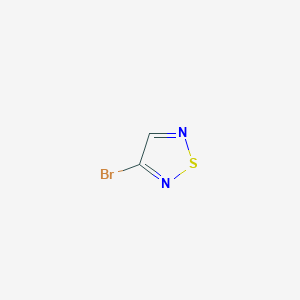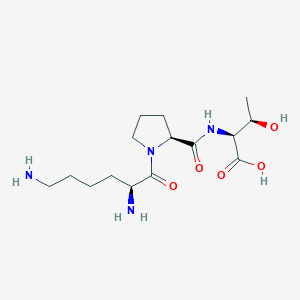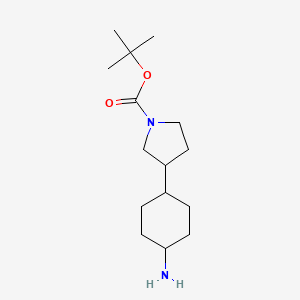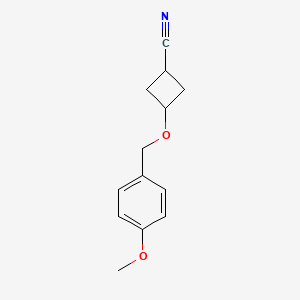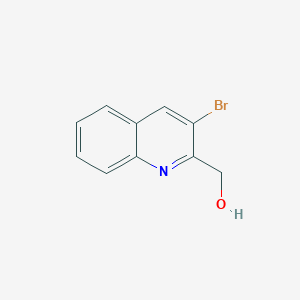
(3-Bromoquinolin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromoquinolin-2-yl)methanol is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a bromine atom at the third position and a hydroxymethyl group at the second position of the quinoline ring.
準備方法
The synthesis of (3-Bromoquinolin-2-yl)methanol can be achieved through several methods. One common approach involves the electrophotocatalytic hydroxymethylation of azaarenes with methanol . This method utilizes a photocatalyst to facilitate the addition of a hydroxymethyl group to the quinoline ring. The reaction conditions typically involve the use of a suitable solvent, such as dioxane, and a photocatalyst, such as a transition metal complex.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
(3-Bromoquinolin-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of quinoline derivatives with reduced functional groups.
Substitution: The bromine atom at the third position of the quinoline ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield (3-aminoquinolin-2-yl)methanol.
科学的研究の応用
(3-Bromoquinolin-2-yl)methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
作用機序
The mechanism of action of (3-Bromoquinolin-2-yl)methanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and hydroxymethyl group can influence the compound’s binding affinity and specificity for these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
類似化合物との比較
(3-Bromoquinolin-2-yl)methanol can be compared with other similar compounds, such as:
Quinoline: The parent compound of this compound, quinoline, lacks the bromine and hydroxymethyl substituents. Quinoline itself is a versatile scaffold with various applications in chemistry and medicine.
(2-Hydroxyquinolin-3-yl)methanol: This compound is similar to this compound but has the hydroxymethyl group at the third position and a hydroxyl group at the second position. It may exhibit different chemical and biological properties due to the variation in functional group positions.
(3-Chloroquinolin-2-yl)methanol: This compound has a chlorine atom instead of a bromine atom at the third position. The presence of chlorine can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxymethyl group provides opportunities for further functionalization and derivatization, making it a valuable compound for research and development .
特性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
(3-bromoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6H2 |
InChIキー |
MXRQNGCIKHOWGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



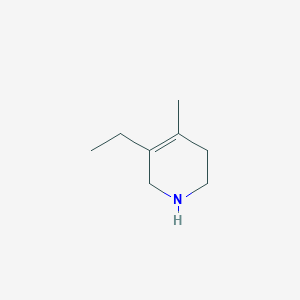

![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
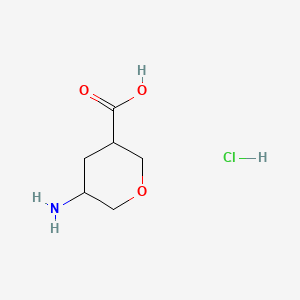
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)

